2,4,6-Trimethylaniline chemical properties and structure
2,4,6-Trimethylaniline chemical properties and structure
An In-depth Technical Guide to 2,4,6-Trimethylaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trimethylaniline, also known as mesidine, is an aromatic amine with significant applications in various fields of chemical synthesis.[1][2] It serves as a crucial intermediate in the production of dyes, organic pigments, and pesticides.[3][4][5] Furthermore, its unique structural features make it a valuable building block for the synthesis of bulky ligands and catalysts, such as Grubbs' catalyst, which are pivotal in modern organic chemistry.[1][3][6] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4,6-trimethylaniline, presenting key data in a structured format to support research and development activities.
Chemical Structure and Identification
2,4,6-Trimethylaniline is a substituted aniline, an aromatic compound consisting of a benzene (B151609) ring substituted with an amino group (-NH₂) and three methyl groups (-CH₃) at positions 2, 4, and 6.[6]
| Identifier | Value |
| IUPAC Name | 2,4,6-trimethylaniline[2] |
| CAS Number | 88-05-1[3][7] |
| Molecular Formula | C₉H₁₃N[1][3] |
| SMILES | CC1=CC(=C(C(=C1)C)N)C[2] |
| InChI | 1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3 |
| Synonyms | Mesidine, Aminomesitylene, Mesitylamine, 2-Aminomesitylene[2] |
Physicochemical Properties
The physical and chemical properties of 2,4,6-trimethylaniline are summarized in the table below. It is a clear yellow to brown liquid that may darken upon exposure to air and light.[3][6][7] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[3][6][7]
| Property | Value |
| Molecular Weight | 135.21 g/mol [1][3] |
| Melting Point | -4.9 °C (23.2 °F; 268.2 K)[1] to -5 °C[3] |
| Boiling Point | 233 °C (451 °F; 506 K)[1], 108-110 °C at 11 mm Hg[3][6] |
| Density | 0.963 g/mL at 25 °C[1][3][6] |
| Refractive Index (n²⁰/D) | 1.551[3][6] |
| pKa | 4.38 (+1) at 25°C[3][7] |
| Water Solubility | Insoluble[3][6][7][8] |
| Solubility in Organic Solvents | Soluble in ethanol and ether[3][6][7][8] |
Spectroscopic Data
Spectroscopic data are essential for the identification and characterization of 2,4,6-trimethylaniline. Various spectroscopic datasets are publicly available, including:
-
Infrared (IR) and Fourier-transform infrared (FTIR) spectra [10]
-
Raman spectra [10]
-
Mass spectrometry (MS) data [10]
These data provide detailed information about the molecular structure and bonding within the 2,4,6-trimethylaniline molecule.
Reactivity and Applications
2,4,6-Trimethylaniline exhibits reactivity characteristic of aromatic amines. The amino group can be readily protonated, and it can participate in various substitution reactions. The bulky methyl groups at the ortho positions sterically hinder reactions at the amino group and the aromatic ring, influencing its reactivity and making it a useful building block for sterically demanding ligands.[1]
Key reactions and applications include:
-
Precursor to Dyes and Pigments: It is a commercially important precursor for the synthesis of various dyes.[1]
-
Ligand Synthesis: It undergoes condensation with dicarbonyl compounds, such as glyoxal, to form diimine ligands.[1][6] These ligands are precursors to N-heterocyclic carbenes (NHCs), which are important in catalysis.
-
Catalyst Preparation: It is used in the preparation of catalysts, most notably the second-generation Grubbs' catalyst for olefin metathesis.[1][6]
Below is a diagram illustrating the structure of 2,4,6-trimethylaniline and its key reactive sites.
Caption: Chemical structure and key reactive sites of 2,4,6-trimethylaniline.
Experimental Protocol: Synthesis of 2,4,6-Trimethylaniline
The most common laboratory and industrial synthesis of 2,4,6-trimethylaniline involves a two-step process starting from mesitylene (B46885) (1,3,5-trimethylbenzene).[1][7][11]
Step 1: Nitration of Mesitylene
This step involves the selective mononitration of mesitylene to produce 2,4,6-trimethylnitrobenzene. It is crucial to control the reaction conditions to avoid oxidation of the methyl groups and the formation of dinitro byproducts.[4][7][11]
-
Reactants: Mesitylene, nitric acid, sulfuric acid.
-
Procedure:
-
A mixture of sulfuric acid and nitric acid is prepared and cooled.
-
Mesitylene is added slowly to the mixed acid solution while maintaining a low temperature (typically below 10°C) to control the exothermic reaction.[3][11]
-
The reaction is stirred for several hours (e.g., 4 hours) at this temperature.[3][11]
-
After the reaction is complete, the mixture is allowed to stand, and the layers are separated. The organic layer containing 2,4,6-trimethylnitrobenzene is washed and purified.
-
Step 2: Reduction of 2,4,6-Trimethylnitrobenzene
The nitro group of 2,4,6-trimethylnitrobenzene is then reduced to an amino group to yield 2,4,6-trimethylaniline.
-
Reactants: 2,4,6-trimethylnitrobenzene, a reducing agent (e.g., iron powder and hydrochloric acid), water.[7][11]
-
Procedure:
-
A mixture of 2,4,6-trimethylnitrobenzene, iron powder, hydrochloric acid, and water is prepared. A typical molar ratio is 1:3.74:0.9:2.22 (nitro compound:iron:HCl:water).[3][11]
-
The mixture is heated to 100-105°C and stirred for an extended period (e.g., 8 hours) to ensure complete reduction.[3][11]
-
The crude 2,4,6-trimethylaniline is then isolated from the reaction mixture, typically by distillation.
-
Further purification is achieved by a final distillation.
-
The workflow for the synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of 2,4,6-trimethylaniline.
Safety and Handling
2,4,6-Trimethylaniline is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, and fatal if inhaled.[12][13][14] It causes skin and serious eye irritation.[12][13] There is also evidence suggesting it may be a suspected carcinogen.[14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12][15] In case of inadequate ventilation, wear respiratory protection.[12][14]
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[14] Store locked up.[12][15]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[12][13][15]
References
- 1. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 2. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. guidechem.com [guidechem.com]
- 5. 2,4,6-Trimethylaniline CAS#: 88-05-1 [m.chemicalbook.com]
- 6. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 2,4,6-Trimethylaniline(88-05-1) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. cpachem.com [cpachem.com]
